

Application Note: Quantitative Analysis of Avenacein Y in Grain Samples

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Compound of Interest

Compound Name: Avenacein Y

Cat. No.: B1666146

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Introduction

Avenacein Y is a mycotoxin produced by various species of fungi belonging to the *Fusarium* genus, notably *Fusarium avenaceum*.^{[1][2][3]} This mycotoxin can contaminate a variety of cereal grains, including wheat and corn, posing a potential risk to food safety and animal health.^{[1][2][3]} The presence of **Avenacein Y** in the food chain necessitates sensitive and reliable analytical methods for its detection and quantification in complex matrices like grain. This application note provides a detailed protocol for the analysis of **Avenacein Y** in grain samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical Properties of **Avenacein Y**:

- Chemical Formula: $C_{15}H_{10}O_8$
- Molecular Weight: 318.23 g/mol
- Synonyms: Lateropyrone

Quantitative Data Summary

The following table summarizes the typical performance of the described analytical method for the quantification of **Avenacein Y** in various grain matrices. These values are representative of

what can be achieved with a properly optimized and validated method.

Parameter	Wheat Flour	Corn Meal	Oats
Limit of Detection (LOD)	0.5 µg/kg	0.7 µg/kg	1.0 µg/kg
Limit of Quantification (LOQ)	1.5 µg/kg	2.0 µg/kg	3.0 µg/kg
Linearity (R ²)	>0.995	>0.995	>0.992
Recovery (%)	92 ± 5%	88 ± 7%	85 ± 8%
Precision (RSD)	<10%	<12%	<15%

Experimental Protocols

This section details the methodology for the extraction and analysis of **Avenacein Y** from grain samples.

1. Sample Preparation and Homogenization:

- Obtain a representative grain sample (approximately 1 kg).
- Grind the entire sample to a fine powder (particle size < 0.5 mm) using a laboratory mill.
- Homogenize the ground sample thoroughly to ensure a uniform distribution of any potential **Avenacein Y** contamination.
- Store the homogenized sample in an airtight container at -20°C until analysis.

2. QuEChERS Extraction:

- Weigh 5 g (± 0.1 g) of the homogenized grain sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of extraction solvent (acetonitrile:water, 80:20, v/v).
- Vortex the tube vigorously for 1 minute to ensure thorough mixing.

- Add the QuEChERS salt packet containing 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

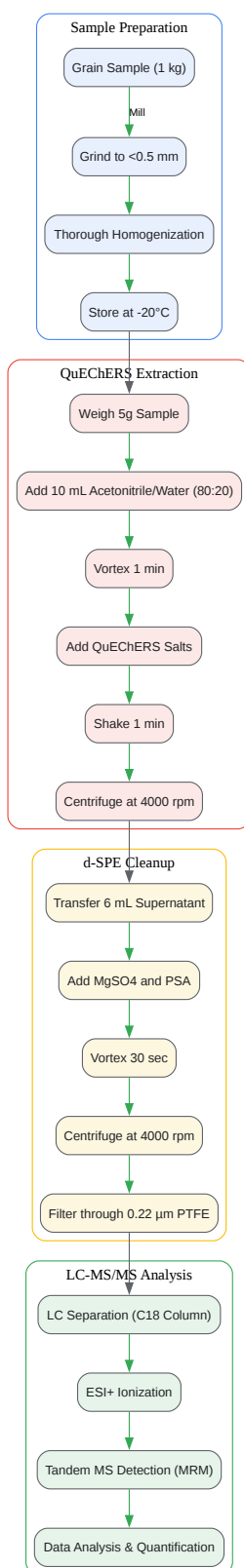
- Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO_4 and 300 mg of a primary secondary amine (PSA) sorbent.
- Vortex the tube for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Take 1 mL of the cleaned extract and filter it through a 0.22 μm PTFE syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- LC Parameters:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size) is suitable.
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute **Avenacein Y**, followed by a re-equilibration step.

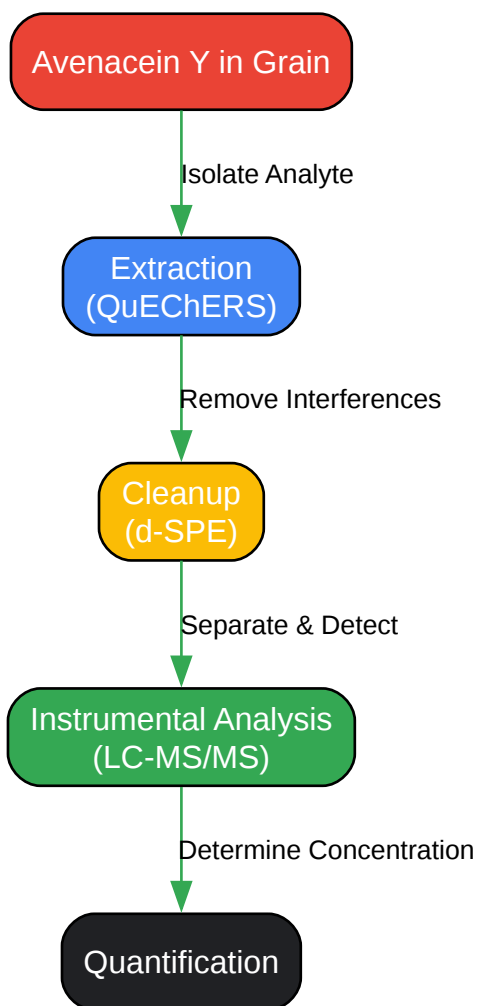
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for **Avenacein Y** for quantification and confirmation. The exact m/z values will need to be determined by direct infusion of an **Avenacein Y** standard.
 - Collision Energy and other source parameters: These will need to be optimized for the specific instrument and **Avenacein Y** standard.

Visualizations



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Caption: Experimental workflow for **Avenacein Y** analysis.



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References

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- 3. Formation of Avenacein Y by *Fusarium avenaceum* Fries Sacc. isolates from Germany and pathogenicity of the isolates to cereal seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
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